molecular formula C11H13NO3 B14613598 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile CAS No. 59961-96-5

3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile

Cat. No.: B14613598
CAS No.: 59961-96-5
M. Wt: 207.23 g/mol
InChI Key: BYVACXUFNSGNGN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO3 It is a nitrile derivative that features both hydroxyl and methoxyphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods

Industrial production methods for 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile can undergo oxidation to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.

    Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets:

    Hydroxyl Group: Can form hydrogen bonds with biological molecules.

    Nitrile Group: Can participate in nucleophilic addition reactions.

    Methoxyphenoxy Group: Can interact with aromatic systems and participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is unique due to the presence of both hydroxyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties compared to other nitriles.

Properties

CAS No.

59961-96-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-hydroxy-4-(2-methoxyphenoxy)butanenitrile

InChI

InChI=1S/C11H13NO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6,8H2,1H3

InChI Key

BYVACXUFNSGNGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CC#N)O

Origin of Product

United States

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